2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol
Description
2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol is a synthetic phenolic derivative characterized by a 2,6-dimethoxyphenol core substituted at the 4-position with a Schiff base moiety. This Schiff base consists of a piperazine ring linked to a 4-methylbenzyl group via an imino (-N=CH-) bridge. The compound’s structure combines electron-rich aromatic methoxy groups with a flexible piperazine-imino side chain, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
The presence of the imino group suggests possible chelation properties or metabolic lability, depending on the environment .
Properties
CAS No. |
303102-30-9 |
|---|---|
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H27N3O3/c1-16-4-6-17(7-5-16)15-23-8-10-24(11-9-23)22-14-18-12-19(26-2)21(25)20(13-18)27-3/h4-7,12-14,25H,8-11,15H2,1-3H3/b22-14+ |
InChI Key |
YKOHJTAMXQFELQ-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C(=C3)OC)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dimethoxyphenol with 4-(4-methylbenzyl)piperazine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Reaction Conditions and Optimization
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and yield. Key parameters include:
-
Residence time : Optimized to 30–60 minutes.
-
Solvent : Ethanol or dichloromethane (for faster kinetics).
Functional Group Reactivity
The compound’s reactivity is governed by three key groups:
Phenolic Hydroxyl Group
-
Acylation : Reacts with acetyl chloride in basic media to form ester derivatives.
-
Oxidation : Susceptible to oxidation under strong acidic conditions, yielding quinone derivatives (theoretical, based on analogous structures) .
Imino Group (C=N)
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imino group to a secondary amine.
-
Hydrazone Formation : Reacts with hydrazine to form hydrazone derivatives, enhancing biological activity .
Methoxy Groups
-
Demethylation : Treating with HBr/acetic acid removes methoxy groups, forming catechol derivatives.
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under:
Comparative Reactivity with Analogues
| Compound | Key Reaction | Application |
|---|---|---|
| 2,6-Dimethoxy-4-methylbenzoic acid | Esterification | Pharmaceutical intermediates |
| 2,4-Dimethoxybenzylamine | Reductive amination | Ligand synthesis |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol is C21H27N3O3, with a molecular weight of approximately 369.5 g/mol. The compound features two methoxy groups attached to a phenolic core and a piperazine moiety linked via an imino group. This unique structure enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of various organic molecules. It can participate in several chemical reactions:
- Oxidation : The methoxy groups can be oxidized to form quinones.
- Reduction : The imino group can be reduced to yield secondary amines.
- Substitution : Electrophilic substitution reactions can occur on the aromatic rings.
These reactions are essential for developing new compounds with tailored properties.
Biology
Research indicates that this compound exhibits notable biological activity , particularly:
- Antimicrobial Properties : Studies have shown this compound's effectiveness against various microbial strains.
- Anticancer Activity : Preliminary investigations suggest potential inhibitory effects on cancer cell proliferation, making it a candidate for further drug development.
The piperazine component is known to interact with neurotransmitter receptors, which may influence neurological functions and provide insights into neuropharmacology.
Medicine
In medicinal chemistry, this compound is being explored for its potential in drug development:
- Pharmacological Activity : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.
- Drug Design : The unique structural features allow for modifications that could lead to new therapeutic agents targeting specific diseases.
Case Studies
Recent studies have evaluated the biological activity of related compounds with similar structural features:
- Anticancer Studies : Research has demonstrated that compounds with piperazine moieties exhibit significant anti-proliferative activity against various cancer cell lines.
- Neuropharmacological Research : Investigations into similar derivatives have indicated their potential as PET ligands for visualizing brain targets, suggesting applications in neuroimaging and drug development.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting signaling pathways in the nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Cyclohexyl-piperazine analogs (e.g., ) prioritize lipophilicity over hydrogen-bonding capacity.
Electronic Effects :
- The nitro group in the bis-piperazinyl derivative creates strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups. This may alter redox activity or interaction with biological targets.
Natural vs. Synthetic Derivatives: 4-Allyl-2,6-dimethoxyphenol is naturally occurring (garlic metabolite) and exhibits flavor/aroma properties, while synthetic analogs like the target compound are tailored for pharmacological optimization.
Solubility and Stability: Piperazine rings generally improve water solubility via protonation, but the imino (-N=CH-) group in the target compound may introduce hydrolytic instability under acidic/basic conditions compared to stable methylene-linked amines (e.g., ).
Biological Activity
2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol, with the CAS number 303102-30-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 369.5 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological effects, and methoxy groups that can enhance solubility and bioactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. A study on related piperazine derivatives demonstrated moderate to good antimicrobial activity against several pathogens, suggesting that the structural components of this compound may confer similar benefits .
Neuropharmacological Effects
The presence of the piperazine moiety in this compound may also suggest neuropharmacological applications. Piperazine derivatives are frequently explored for their effects on neurotransmitter systems. Compounds with similar structures have been evaluated for their potential as anxiolytics and antidepressants, indicating that this compound could have implications in treating mood disorders .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through the reaction of substituted phenols with piperazines under controlled conditions. The exact synthetic pathway is critical for ensuring the purity and yield of the final product.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antimicrobial Screening : A series of piperazine derivatives were tested against common bacterial strains, showing varying degrees of effectiveness. Compounds with similar substituents demonstrated significant inhibition zones compared to controls .
- Antitumor Evaluation : In vitro studies on related compounds targeting cancer cell lines revealed IC50 values indicating potent antitumor activity, particularly against breast and lung cancer cells. These findings suggest that further exploration into the specific activity of this compound against such cell lines could be warranted .
- Neuropharmacological Assessment : Research into piperazine derivatives has revealed their potential as modulators of serotonin receptors, which play a crucial role in mood regulation. This suggests that similar compounds may offer therapeutic benefits for anxiety and depression .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol?
- Methodology : Synthesis typically involves multi-step reactions, including condensation between a piperazine derivative (e.g., 4-(4-methyl-benzyl)piperazine) and a phenolic aldehyde precursor. Key steps include:
- Coupling : Use of Schiff base formation (imine linkage) under anhydrous conditions with a catalyst like acetic acid.
- Purification : Normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization to isolate the product .
- Note : Similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution or reduction reactions, which can inform optimization .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE including P95/P1 respirators for particulate protection and ABEK-P2 filters for vapor protection. Avoid skin contact (Category 2 skin irritation per GHS) .
- Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers). Stability data are limited, but piperazine derivatives are generally hygroscopic; use desiccants .
Q. What analytical techniques are suitable for confirming the molecular structure of this compound?
- Elemental Analysis (CHNS) : Determines empirical formula accuracy (e.g., deviations <0.4% for C, H, N) .
- Spectroscopy :
- NMR : Assign methoxy (δ 3.8–4.0 ppm), phenolic OH (δ 5.0–6.0 ppm), and piperazine protons (δ 2.5–3.5 ppm).
- FT-IR : Confirm imine (C=N stretch ~1600 cm⁻¹) and phenolic O-H (broad ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points, shake-flask method for log Pow.
- Computational Prediction : Apply QSPR models (e.g., EPI Suite) to estimate properties and cross-validate with experimental results .
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Reaction Optimization :
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve intermediate solubility .
- Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted amines .
Q. What are the implications of the compound's molecular conformation on its reactivity?
- Structural Insights : Crystallographic data (e.g., bond angles like C43–C44–C45 = 118.30°) suggest a planar imine group, favoring electrophilic aromatic substitution at the para-methoxy positions .
- Reactivity Prediction : Conformational rigidity may reduce steric hindrance in nucleophilic additions to the imine nitrogen .
Q. How can computational methods predict the compound's behavior in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
